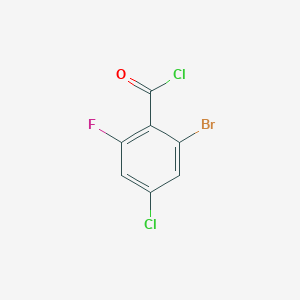
2-Bromo-4-chloro-6-fluorobenzoyl chloride
Overview
Description
Molecular Structure Analysis
The molecular structure of “2-Bromo-4-chloro-6-fluorobenzoyl chloride” is represented by the formula C7H2BrCl2FO . The gas-phase molecular structures and conformational compositions of halobenzoyl chlorides, including compounds similar to “2-Bromo-4-chloro-6-fluorobenzoyl chloride”, have been studied using gas electron diffraction and theoretical calculations .
Scientific Research Applications
Chemical Synthesis and Molecular Structure
2-Bromo-4-chloro-6-fluorobenzoyl chloride is employed in various chemical syntheses. Its unique combination of halogens (bromine, chlorine, and fluorine) facilitates selective chemical reactions. For instance, it is used in regioselective ortho-lithiation processes, where the presence of these halogens guides the deprotonation and subsequent chemical transformations (Mongin & Schlosser, 1996). Additionally, its molecular conformation and structure, which are critical in determining its reactivity and applications in organic chemistry, have been studied through gas electron diffraction and quantum chemical calculations (Johansen, Dahl, & Hagen, 2013).
Catalysis and Reaction Mechanisms
In catalytic processes, 2-Bromo-4-chloro-6-fluorobenzoyl chloride plays a role in facilitating specific reaction pathways. For instance, its reaction with other compounds under the influence of lithium-based catalysts leads to the formation of novel organic structures such as benzoxazines, which have potential applications in pharmaceuticals and material science (Kudo, Furuta, & Sato, 1996). This demonstrates its versatility in organic synthesis.
Environmental Chemistry and Microbial Degradation
The compound's degradation pathways are also a focus of research, particularly in environmental chemistry. Studies have explored the microbial degradation of halogenated benzoates, which can shed light on the environmental fate of 2-Bromo-4-chloro-6-fluorobenzoyl chloride and related compounds. For example, Alcaligenes denitrificans NTB-1 is known to metabolize similar halogenated compounds, providing insights into potential bioremediation strategies (van den Tweel, Kok, & de Bont, 1987).
Safety And Hazards
properties
IUPAC Name |
2-bromo-4-chloro-6-fluorobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrCl2FO/c8-4-1-3(9)2-5(11)6(4)7(10)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXVTZUHSKWTHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)Cl)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrCl2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-chloro-6-fluorobenzoyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




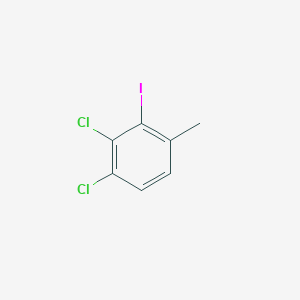
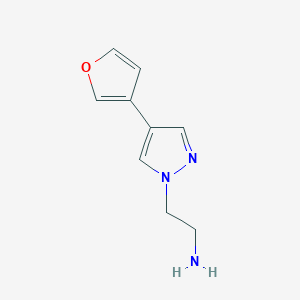


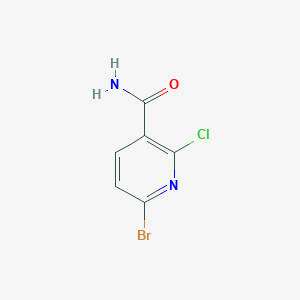
![7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1448920.png)
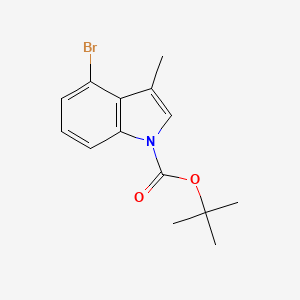

![7-(tert-Butoxycarbonyl)-8-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B1448925.png)



